Isoproterenol Norsalsolinol

Description

Historical Context of Isoproterenol (B85558) Research in Adrenergic System Pharmacology

Isoproterenol, a synthetic catecholamine, has played a pivotal role in the pharmacological dissection of the adrenergic nervous system. wikipedia.org Discovered in 1940 and approved for medical use in the United States in 1947, it was one of the first synthetic sympathomimetic amines developed. wikipedia.orgwikipedia.orgnih.gov Its chemical structure, featuring an N-isopropyl analogue of norepinephrine (B1679862), confers unique properties that became instrumental in foundational research. wikipedia.org

A landmark in pharmacology came in 1948 when Raymond P. Ahlquist used isoproterenol and a series of other sympathomimetic amines to propose the existence of two distinct types of adrenergic receptors: alpha (α) and beta (β). revespcardiol.org He observed that isoproterenol was a potent activator of physiological responses like cardiac stimulation and smooth muscle relaxation, but had weak vasoconstrictor effects, a profile that distinguished it from norepinephrine and epinephrine (B1671497). revespcardiol.orgccjm.org This differential activity was a cornerstone of his theory.

The existence of β-receptors remained a subject of skepticism until 1958, when Powell and Slater discovered dichloroisoproterenol (B1670464) (DCI), a derivative of isoproterenol. nih.gov DCI was found to selectively block the physiological effects of isoproterenol, providing the first pharmacological proof of Ahlquist's β-receptor concept. nih.gov This breakthrough, stemming directly from research on isoproterenol analogues, paved the way for the development of beta-blockers, a class of drugs with profound therapeutic impact, and solidified isoproterenol's status as a standard non-selective β-adrenergic receptor agonist in research. nih.govtocris.com

| Year | Key Event | Significance |

|---|---|---|

| 1940 | Isoproterenol is discovered. wikipedia.orgwikipedia.org | Development of one of the first synthetic sympathomimetic amines. wikipedia.org |

| 1947 | Isoproterenol receives FDA approval in the United States. wikipedia.orgnih.gov | Introduction into clinical and research use. |

| 1948 | Raymond P. Ahlquist publishes his study on adrenotropic receptors. revespcardiol.org | Isoproterenol's distinct activity profile is used to define and differentiate β-adrenergic receptors from α-receptors. revespcardiol.org |

| 1958 | Dichloroisoproterenol (DCI), an isoproterenol analogue, is discovered. nih.gov | Provided definitive proof of the existence of β-receptors by selectively blocking isoproterenol's effects. nih.gov |

Historical Context of Norsalsolinol (B182580) Research in Dopamine (B1211576) Metabolism and Neurobiology

The investigation into norsalsolinol is rooted in the "endogenous neurotoxin" hypothesis for neurodegenerative diseases, particularly Parkinson's disease. mdpi.com This field of inquiry gained significant momentum following the discovery in the 1970s and early 1980s that the synthetic compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) could induce irreversible parkinsonism in humans and animals by destroying dopaminergic neurons. mdpi.comwikipedia.org This led researchers to question whether the body itself could produce substances with similar neurotoxic properties.

Norsalsolinol, a tetrahydroisoquinoline derivative, emerged as a candidate for such an endogenous neurotoxin. wikipedia.org It is formed naturally in the body through the Pictet-Spengler condensation reaction of dopamine with formaldehyde (B43269). researchgate.net Crucially, studies have shown that norsalsolinol is present in dopamine-rich regions of the human brain, such as the basal ganglia and substantia nigra, the primary area of neuronal degeneration in Parkinson's disease. researchgate.netnih.gov

Its structural similarity to neurotoxins like MPTP and its localization within vulnerable brain regions made it a subject of intense academic scrutiny. acs.org Research has demonstrated that norsalsolinol can induce oxidative stress, DNA damage, and apoptosis in neuronal cell models, supporting its potential role as a contributor to the degenerative processes seen in Parkinson's disease. researchgate.net

| Research Finding | Description | Reference |

|---|---|---|

| Endogenous Formation | Norsalsolinol is formed in vivo via a non-enzymatic reaction between dopamine and formaldehyde. | researchgate.net |

| Brain Localization | Found in dopamine-rich areas of the human brain, including the striatum and substantia nigra. | nih.gov |

| Neurotoxic Potential | Considered a putative dopaminergic neurotoxin. Studies show it can induce oxidative DNA damage and apoptosis in neuronal cells. | wikipedia.orgresearchgate.net |

| Link to Parkinson's Disease | Investigated as a potential endogenous contributor to the neurodegeneration observed in Parkinson's disease, partly due to its chemical similarity to the known neurotoxin MPTP. | mdpi.comacs.org |

Rationale for Conjoint Academic Inquiry of Isoproterenol and Norsalsolinol within Neurochemical Studies

The rationale for the combined academic study of isoproterenol and norsalsolinol stems from the deeply interconnected nature of the brain's catecholamine systems. Isoproterenol, a classic β-adrenergic agonist, and norsalsolinol, a dopamine-derived metabolite, represent tools to probe the function and dysfunction of the adrenergic and dopaminergic systems, respectively. Studying them in conjunction allows for a more integrated understanding of catecholamine neurochemistry.

Dopamine serves as the metabolic precursor for the other major catecholamines, norepinephrine and epinephrine. These are the endogenous ligands that isoproterenol mimics at β-adrenergic receptors. Norsalsolinol, being a direct metabolite of dopamine, represents a potential endpoint in a dysfunctional metabolic pathway. wikipedia.org Therefore, a conjoint inquiry allows researchers to investigate how stimulating the adrenergic system with isoproterenol might affect a nervous system where dopamine metabolism is altered, as indicated by the presence of norsalsolinol.

Research has provided evidence for this systemic crosstalk:

Dopaminergic Modulation of Adrenergic Response: Studies have shown that dopamine can augment the physiological responses induced by isoproterenol, indicating a direct interaction between the two signaling pathways. researchgate.net

Region-Specific Neurochemical Effects: Isoproterenol has been found to enhance synaptic transmission and protein phosphorylation in the dentate gyrus of the hippocampus but not in the nearby CA1 region. nih.gov This highlights that adrenergic stimulation has complex, location-dependent effects within the brain, which could be further influenced by the state of local dopaminergic neurons.

Broader Receptor Interactions: While isoproterenol is highly selective for β-receptors, at higher concentrations it has been reported to evoke responses mediated by α-adrenergic receptors. nih.gov Furthermore, norsalsolinol and related compounds are considered weak agonists at dopamine receptors, suggesting their primary impact may be through metabolic disruption rather than direct receptor agonism. soton.ac.uk

Investigating isoproterenol and norsalsolinol together provides a framework for exploring how hyperactivity or stimulation in one catecholamine system (adrenergic) might influence or be influenced by metabolic stress in another (dopaminergic). This approach is critical for untangling the complex neurochemical imbalances that may underlie various neuropathological conditions.

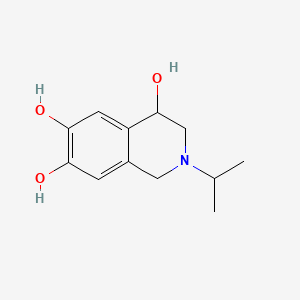

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-propan-2-yl-3,4-dihydro-1H-isoquinoline-4,6,7-triol |

InChI |

InChI=1S/C12H17NO3/c1-7(2)13-5-8-3-10(14)11(15)4-9(8)12(16)6-13/h3-4,7,12,14-16H,5-6H2,1-2H3 |

InChI Key |

INRCCYSSAUVXBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CC(C2=CC(=C(C=C2C1)O)O)O |

Origin of Product |

United States |

Biosynthesis, Formation, and Endogenous Presence of Norsalsolinol in Research Models

Norsalsolinol (B182580) (6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a tetrahydroisoquinoline compound produced naturally in the body from the metabolism of dopamine (B1211576). wikipedia.org Its formation is of significant interest in neurochemical research due to its structural similarity to other neuroactive compounds.

Endogenous Formation Pathways of Norsalsolinol from Dopamine in Biological Systems

The primary precursor for the endogenous synthesis of norsalsolinol is the neurotransmitter dopamine. The formation occurs through several proposed pathways, most notably via non-enzymatic condensation reactions.

The principal non-enzymatic pathway for norsalsolinol formation is the Pictet-Spengler reaction. mdpi.com This reaction involves the condensation of a β-arylethylamine (in this case, dopamine) with an aldehyde or ketone, followed by the closure of a ring. researchgate.netnih.gov Specifically, norsalsolinol is formed from the condensation of dopamine with formaldehyde (B43269). mdpi.comrndsystems.com This type of reaction is significant as it can occur under physiological conditions.

The Pictet-Spengler reaction consists of two main steps: the initial formation of an iminium ion from the amine and the carbonyl compound, and a subsequent intramolecular electrophilic aromatic substitution to create the heterocyclic ring. nih.govuchile.cl The pH of the environment can influence the reaction, with acidic conditions often catalyzing the process. uchile.cl

While the non-enzymatic Pictet-Spengler reaction is a well-documented route, there is also evidence to suggest the existence of enzymatic pathways in the formation of related tetrahydroisoquinolines like salsolinol (B1200041). For salsolinol, which is formed from dopamine and acetaldehyde, a stereoselective enzyme known as (R)-salsolinol synthase has been proposed to generate the (R)-enantiomer specifically. researchgate.netresearchgate.netnih.gov Although an analogous specific enzyme for the formation of norsalsolinol from formaldehyde has not been as clearly defined, the enzymatic synthesis of related compounds suggests that similar processes could be involved in norsalsolinol's endogenous production. researchgate.net

Regional Distribution of Norsalsolinol in Preclinical Tissue Models

Studies in preclinical models have shown that norsalsolinol is selectively located in dopamine-rich regions of the brain. mdpi.com Research investigating the distribution of dopamine-derived compounds in human brain areas has provided quantitative data on the presence of norsalsolinol and its related analogue, salsolinol.

A study systematically measured the levels of these compounds across various regions of the human brain. The findings indicate a varied distribution, with notable concentrations in areas associated with dopaminergic pathways.

| Brain Region | Norsalsolinol (pg/mg protein) | Salsolinol (pg/mg protein) |

|---|---|---|

| Nucleus accumbens | 1.8 ± 0.6 | 1.5 ± 0.5 |

| Putamen | 1.7 ± 0.4 | 1.8 ± 0.4 |

| Caudate nucleus | 1.6 ± 0.3 | 1.7 ± 0.3 |

| Substantia nigra | 1.1 ± 0.2 | 1.2 ± 0.2 |

Data derived from a systematic regional study of dopamine and dopamine-derived salsolinol and norsalsolinol levels in human brain areas. psu.edu

In rodent models, similar patterns have been observed. N-methyl-norsalsolinol, a key metabolite, was detected in all analyzed brain regions of rodents, including the frontal cortex, ventral midbrain, striatum, hippocampus, and cerebellum, with relatively similar concentrations across these areas. ebi.ac.uk In contrast, in normal human brains, this metabolite was more concentrated in the substantia nigra and striatum. ebi.ac.uk

Metabolic Derivatives and Analogues (e.g., N-methyl-norsalsolinol)

Once formed, norsalsolinol can be further metabolized. A key metabolic pathway is N-methylation, which is catalyzed by an N-methyltransferase enzyme. mdpi.comuzh.ch This process converts norsalsolinol into its N-methylated derivative, N-methyl-norsalsolinol (also referred to as NMNSAL or 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline). mdpi.comebi.ac.ukuzh.ch

This metabolite, N-methyl-norsalsolinol, has been identified in the brains of various mammalian species, including rodents and humans. ebi.ac.uk It is considered a weak neurotoxin and has been studied for its potential role in inhibiting tyrosine hydroxylase, a key enzyme in the synthesis of dopamine. mdpi.comebi.ac.uk N-methyl-norsalsolinol can be further oxidized by monoamine oxidase (MAO) to form the N-methyl-6,7-dihydroxy-isoquinolinium ion. mdpi.com Unlike some related compounds, N-methyl-norsalsolinol has been shown to be capable of crossing the blood-brain barrier in rats. hmdb.canih.gov

The metabolic pathway from dopamine to these derivatives is part of a complex system of endogenous compound formation that is a subject of ongoing research. uzh.chresearchgate.net

Molecular and Cellular Mechanisms of Action: Isoproterenol

Adrenergic Receptor Agonism: Beta-1 and Beta-2 Adrenoceptor Interactions in Model Systems

Isoproterenol (B85558) exhibits agonistic activity at both β1- and β2-adrenergic receptors. wikipedia.orgnih.gov This interaction initiates a cascade of intracellular events. Both β1- and β2-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate a G-alpha stimulatory (Gαs) protein. nih.govdrugbank.com This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit, leading to its dissociation from the βγ subunits. drugbank.comfrontiersin.org

The affinity of isoproterenol for β-adrenergic receptors has been quantified in various experimental settings. For instance, in human cerebral arteries, the inhibition constant (Ki) for isoproterenol was determined to be 1.7 x 10⁻⁷ M. ahajournals.org In other studies, the pKi value, which is the negative logarithm of the Ki, has been reported. For example, a pKi of 7.1 was observed for the β1-adrenergic receptor in rat brain. guidetopharmacology.org Another study using a different model reported a pKi of 6.4 for isoproterenol at the human β2-adrenergic receptor. biorxiv.org

Biased Agonism and Downstream Signaling Pathways (e.g., MAPK/ERK)

While traditionally viewed as a β-adrenergic agonist, research has revealed that isoproterenol can also act as a biased agonist at the α1A-adrenoceptor. nih.govnih.gov This biased agonism selectively activates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, seemingly independent of Gαq coupling. nih.govnih.gov This finding highlights that a single ligand can evoke different signaling responses from the same receptor. nih.gov Isoproterenol-induced activation of the α1A-adrenoceptor leads to receptor internalization but does not stimulate inositol (B14025) phosphate (B84403) (IP) accumulation, a hallmark of Gαq/Phospholipase C (PLC) pathway activation. nih.govnih.gov

In the context of β-adrenergic signaling, isoproterenol stimulates downstream pathways beyond the canonical adenylyl cyclase/cAMP/Protein Kinase A (PKA) axis. For instance, activation of β2 receptors can trigger the PKA and ERK pathways. rndsystems.com Furthermore, in cardiomyocytes, isoproterenol has been shown to induce the phosphorylation of ERK1/2. nih.gov The activation of ERK by isoproterenol can also be mediated by the small G protein Rap1 and the serine/threonine kinase B-Raf. rndsystems.com In some cellular contexts, isoproterenol-induced PKCε activation, which is dependent on Epac and PLC but independent of PKA, can lead to increased ERK1/2 phosphorylation. spandidos-publications.com

Modulation of Synaptic Transmission and Protein Phosphorylation in Neural Circuits (e.g., Synapsins in Hippocampus)

In the hippocampus, isoproterenol has been shown to modulate synaptic transmission in a region-specific manner. nih.gov In the dentate gyrus, isoproterenol enhances the slope of the field excitatory postsynaptic potential (EPSP), an effect that is correlated with an increase in the phosphorylation of synapsin I and synapsin II. nih.govstanford.edu Synapsins are presynaptic vesicle-associated phosphoproteins that are thought to regulate neurotransmitter release. nih.govpnas.org The increased phosphorylation of synapsins by isoproterenol is believed to promote the release of neurotransmitters. nih.gov This effect on synaptic transmission and synapsin phosphorylation is not observed in the CA1 region of the hippocampus. nih.gov

Studies in young rats have demonstrated that both norepinephrine (B1679862) and isoproterenol increase the phosphorylation of synapsin I and synapsin II in dentate slices. pnas.orgpnas.org This phosphorylation occurs at sites modified by both cAMP-dependent protein kinase and Ca2+/calmodulin-dependent protein kinase II. pnas.orgpnas.org Interestingly, this effect is absent in aged rats, which exhibit deficits in norepinephrine sensitivity. pnas.orgpnas.org

G Protein-Dependent and Independent Signaling Mechanisms in Research Contexts

The signaling initiated by isoproterenol is not solely dependent on G protein activation. While the canonical pathway involves Gαs activation of adenylyl cyclase, leading to cAMP production and subsequent PKA activation, there is growing evidence for G protein-independent signaling, particularly through β-arrestin. drugbank.compnas.orgnih.gov

Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, which then promotes the binding of β-arrestin. nih.govoup.com This interaction can lead to receptor desensitization and internalization, but β-arrestin can also act as a scaffold for other signaling proteins, initiating G protein-independent pathways. nih.govgoogle.com For example, isoproterenol-induced β-arrestin recruitment to the β2-adrenergic receptor has been demonstrated in various assay systems, including those using bioluminescence resonance energy transfer (BRET). nih.govresearchgate.net This β-arrestin-dependent signaling can activate pathways like the ERK1/2 cascade. pnas.org

Molecular and Cellular Mechanisms of Action: Norsalsolinol

Neurotoxicological Mechanisms in Preclinical Models (e.g., Oxidative Stress Implications)

Norsalsolinol (B182580) has been identified as a selective dopaminergic neurotoxin in various preclinical studies. wikipedia.org Its neurotoxic effects are particularly relevant in dopamine-rich regions of the brain, such as the substantia nigra. mdpi.com The primary mechanisms underlying its toxicity involve the induction of oxidative stress and the initiation of apoptotic cell death pathways. mdpi.comnih.gov

In preclinical models using human neuroblastoma cells (SH-SY5Y), a common model for dopaminergic neurons, norsalsolinol has been shown to cause cellular damage by increasing the production of reactive oxygen species (ROS). mdpi.comnih.gov This elevation in ROS contributes to oxidative stress, a condition characterized by an imbalance between the production of free radicals and the ability of the cell to detoxify these reactive intermediates. nih.gov Oxidative stress can lead to widespread cellular damage, including lipid peroxidation, protein modification, and DNA damage. nih.gov

Specifically, norsalsolinol induces DNA oxidative damage and triggers caspase-dependent apoptotic cell death. mdpi.comresearchgate.net This process involves the release of cytochrome C from the mitochondria, a key event in the intrinsic apoptotic pathway. mdpi.comresearchgate.net The activation of caspases, a family of protease enzymes, ultimately leads to the dismantling of the cell. nih.gov

The neurotoxic potential of norsalsolinol is further highlighted by its structural relationship to other known neurotoxins, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). acs.org The metabolism of norsalsolinol can also lead to the formation of other potentially toxic compounds. For instance, it can be N-methylated by N-methyl-transferase to form N-methyl-norsalsolinol. mdpi.com This metabolite is then oxidized by monoamine oxidase (MAO) to produce the N-methyl-6,7-dihydroxy-isoquinolinium ion. mdpi.comresearchgate.net N-methyl-norsalsolinol itself is considered a weak neurotoxin that may contribute to the death of dopaminergic neurons. mdpi.com

It is important to note that while many studies have focused on the neurotoxic properties of these compounds, some research suggests a more complex, dose-dependent role. For example, at low concentrations, some related tetrahydroisoquinolines have exhibited neuroprotective effects in certain experimental paradigms. mdpi.comnih.gov

Table 2: Neurotoxicological Profile of Norsalsolinol in Preclinical Models

| Mechanism | Observation in Preclinical Models | Source |

|---|---|---|

| Cellular Damage | Damages SH-SY5Y (human neuroblastoma) cells. | mdpi.comnih.gov |

| Oxidative Stress | Increases the production of Reactive Oxygen Species (ROS). | mdpi.comnih.gov |

| Apoptosis Induction | Induces caspase-dependent apoptotic cell death and release of cytochrome C. | mdpi.comresearchgate.net |

| DNA Damage | Causes DNA oxidative damage. | mdpi.comresearchgate.net |

| Metabolic Transformation | Can be converted to N-methyl-norsalsolinol, a weak neurotoxin. | mdpi.com |

Modulation of Other Neurotransmitter Systems (e.g., Serotonergic and Opioid Systems by N-methyl-norsalsolinol)

The influence of norsalsolinol and its derivatives extends beyond the dopaminergic system, with notable effects on serotonergic and opioid neurotransmission. hmdb.caebi.ac.uk The N-methylated form, N-methyl-norsalsolinol (NMNorsal), has been shown to modulate the expression of serotonin (B10506) and opioid receptors in the striatum. hmdb.canih.gov

Studies in rats have demonstrated that systemic administration of N-methyl-norsalsolinol can lead to significant changes in the gene expression of specific receptor subtypes. nih.gov For instance, there is a marked increase in the mRNA levels of the serotonin 5-HT2A receptor and the delta-opioid receptor, with the maximum effect observed 48 hours after administration. nih.govresearchgate.net In contrast, the mRNA levels of the mu-opioid receptor are significantly decreased. nih.gov

These findings are particularly relevant in the context of L-DOPA treatment for Parkinson's disease, as N-methyl-norsalsolinol has been identified in patients undergoing this therapy and has been implicated in behavioral changes. hmdb.canih.gov The hallucinosis and psychosis that can occur as side effects of L-DOPA treatment are thought to be related to the serotonergic system. hmdb.canih.gov The ability of N-methyl-norsalsolinol to upregulate 5-HT2A receptors, which are involved in the mechanisms of action of many hallucinogens, provides a potential link between this metabolite and the psychiatric side effects of L-DOPA. nih.govexplorationpub.com

Furthermore, N-methyl-norsalsolinol has been shown to perturb dopamine (B1211576) metabolism in the basal ganglia and modulate serotonin metabolism in the rat caudate nucleus. ebi.ac.ukresearchgate.net These alterations in neurotransmitter systems are correlated with behavioral changes, suggesting that the effects of these endogenous compounds are multifaceted and not restricted to a single neurotransmitter pathway. ebi.ac.uk The interaction with multiple neurotransmitter systems, including the dopaminergic, serotonergic, and opioid systems, highlights the complex pharmacological profile of N-methyl-norsalsolinol. hmdb.caebi.ac.uknih.gov

Table 3: Effects of N-methyl-norsalsolinol on Neurotransmitter Systems

| Neurotransmitter System | Receptor/Metabolite | Observed Effect in Rat Striatum | Source |

|---|---|---|---|

| Serotonergic | 5-HT2A Receptor mRNA | Marked increase | nih.govresearchgate.net |

| Opioid | Delta-Opioid Receptor mRNA | Marked increase | nih.gov |

| Opioid | Mu-Opioid Receptor mRNA | Significant decrease | nih.gov |

| Dopaminergic | Dopamine Metabolism | Perturbation | ebi.ac.uk |

| Serotonergic | Serotonin Metabolism | Modulation | ebi.ac.ukresearchgate.net |

Conformation-Activity Relationship with Dopamine Receptors

The interaction between a ligand and its receptor is highly dependent on the three-dimensional structure, or conformation, of both molecules. The conformation-activity relationship (CAR) for norsalsolinol and its derivatives with dopamine receptors is a critical area of research for understanding their agonist and antagonist properties.

The structural similarity of tetrahydroisoquinolines to dopamine allows them to fit into the dopamine receptor binding pocket. acs.org However, subtle differences in their structure and how they orient within the binding site can lead to vastly different functional outcomes. For agonists, binding typically stabilizes an "active" conformation of the receptor, which then initiates intracellular signaling cascades. mdpi.com Antagonists, on the other hand, may bind in a way that prevents the receptor from adopting this active state. mdpi.com

Molecular docking and dynamics simulations are powerful tools used to investigate these relationships. acs.orgnih.gov For example, studies on the related compound salsolinol (B1200041) have shown that the S-enantiomer can arrange itself in the orthosteric binding site of the D2 receptor in a manner similar to dopamine. acs.org This includes forming a crucial salt bridge with an aspartate residue (Asp114) and hydrogen bonds with a serine residue (Ser193), interactions characteristic of monoaminergic receptor agonists. acs.org The R-enantiomer, however, may adopt a slightly different binding mode, potentially leading to different functional activity. nih.gov

These computational studies suggest that even small changes in the ligand's structure or its orientation within the binding site can alter its interaction with key amino acid residues, thereby influencing whether it acts as an agonist or an antagonist. It has been proposed that endogenous tetrahydroisoquinolines like norsalsolinol might function as natural feedback regulators by specifically antagonizing the agonistic conformation of the dopamine receptor. acs.orgnih.gov This suggests a dynamic interplay where the conformation of both the ligand and the receptor determines the ultimate physiological response.

Further research using techniques like cryo-electron microscopy to determine the high-resolution structures of norsalsolinol bound to different dopamine receptor subtypes will be invaluable in fully elucidating its conformation-activity relationship. biorxiv.org

Preclinical in Vitro and in Vivo Research Models and Findings

Cellular Models for Receptor Pharmacology and Signaling Studies

The primary tool for investigating the cellular effects of Norsalsolinol (B182580) and its N-methylated derivative, N-methyl-norsalsolinol (NMNorsal), has been the human neuroblastoma SH-SY5Y cell line. d-nb.inforesearchgate.netresearchgate.net This cell line is widely used as it expresses dopaminergic characteristics, providing a relevant model for studying substances that may affect dopamine (B1211576) neurons. researchgate.net

In vitro studies consistently demonstrate that Norsalsolinol induces cytotoxicity through apoptotic pathways. mdpi.comresearchgate.net The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative DNA damage, the release of cytochrome c from mitochondria, and the subsequent activation of caspase-3, a key executioner enzyme in apoptosis. mdpi.comresearchgate.net The contribution of ROS to Norsalsolinol-induced apoptosis is supported by findings that the antioxidant N-acetylcysteine can inhibit these effects. researchgate.net

Further research into the signaling cascades affected by these compounds shows that Norsalsolinol can activate pathways such as JNK and NF-κB in human neuroblastoma cells. acs.org Additionally, studies on the related compound salsolinol (B1200041) suggest that its toxicity may be mediated by alterations in intracellular calcium ([Ca2+]i) homeostasis, potentially involving the transient receptor potential canonical (TRPC) family of ion channels. nih.gov Overexpression of the TRPC1 channel, for instance, has been shown to protect SH-SY5Y cells against salsolinol-induced cytotoxicity by inhibiting apoptosis. nih.gov

Table 1: In Vitro Cytotoxicity and Mechanistic Findings for Norsalsolinol and Derivatives

| Compound | Cell Model | Key Finding | Reference |

|---|---|---|---|

| Norsalsolinol | SH-SY5Y Human Neuroblastoma | Induces apoptosis via cytochrome c release and caspase-3 activation, mediated by reactive oxygen species (ROS). | researchgate.net |

| Norsalsolinol | SH-SY5Y Human Neuroblastoma | Causes oxidative DNA damage. The presence of Cu(I) chelators inhibits this damage, suggesting a role for copper in mediating ROS generation. | researchgate.net |

| N-methyl-norsalsolinol (NMSAL) | SH-SY5Y Human Neuroblastoma | Reported IC50 of 864 μM in an MTS assay after 48h incubation. Showed neuroprotective effects against MPP+ toxicity at lower concentrations (50 μM). | acs.orgnih.gov |

| Salsolinol (related compound) | SH-SY5Y Human Neuroblastoma | Toxicity is linked to alterations in Ca2+ influx and TRPC1 protein levels. Overexpression of TRPC1 is protective. | nih.gov |

| Salsolinol (related compound) | SH-SY5Y Human Neuroblastoma | Induces cell death, which is attenuated by nicotine (B1678760) via antiapoptotic mechanisms mediated by nicotinic receptors. | researchgate.net |

Animal Models for Neurobiological Investigations

Rodent models, particularly rats and mice, are the primary in vivo systems used to explore the neurobiological effects of Norsalsolinol and its derivatives. jst.go.jpnih.gov These models allow for the assessment of behavioral changes, brain-region specific effects, and neurochemical alterations following administration of the compound.

Behavioral phenotyping in rodents is crucial for understanding the functional consequences of neurotoxin exposure. hugo-sachs.de Studies involving the administration of N-methyl-norsalsolinol (NMNorsal) have utilized established behavioral paradigms to assess its impact on motor function.

In one key study, the unilateral injection of NMNorsal into the medial forebrain bundle of rats was evaluated using drug-induced rotational behavior tests. nih.gov Following the injection, administration of S(+)-amphetamine induced strong ipsiversive rotations (turning toward the side of the lesion). nih.gov This response is indicative of a presynaptic dopamine system deficit. However, unlike the classic neurotoxin 6-hydroxydopamine (6-OHDA), NMNorsal-lesioned animals did not show a rotational response to the dopamine receptor agonist apomorphine, suggesting a different mechanism of action that may involve the dopamine transporter system rather than overt neurodegeneration. nih.gov

Another study found that systemic administration of high-dose NMNorsal perturbed the normal diurnal rhythms of spontaneous locomotor activity in rats, causing hyperactivity during a period when control animals were typically resting. oup.com

Table 2: Behavioral Phenotyping in Rodent Models Exposed to N-methyl-norsalsolinol (NMNorsal)

| Animal Model | Behavioral Test | Observation | Inferred Mechanism | Reference |

|---|---|---|---|---|

| Rat (unilateral lesion) | Amphetamine-induced rotation | Strong ipsiversive rotation. | Suggests presynaptic dopaminergic dysfunction. | nih.gov |

| Rat (unilateral lesion) | Apomorphine-induced rotation | No rotational response. | Suggests lack of significant postsynaptic dopamine receptor supersensitivity, differing from 6-OHDA lesions. | nih.gov |

| Rat (systemic administration) | Spontaneous Locomotor Activity | Hyperactivity and perturbation of normal diurnal rhythms at high doses. | Linked to alterations in serotonin (B10506) metabolism. | oup.com |

Research has focused on dopamine-rich brain regions that are implicated in Parkinson's disease, such as the striatum (composed of the caudate nucleus and putamen) and the nucleus accumbens. psu.edu In normal human brains, N-methyl-norsalsolinol (NMNorsal) has been found to be concentrated in the substantia nigra and striatum. ebi.ac.uk

Microdialysis studies in rats have been instrumental in examining the effects of NMNorsal within these specific regions. Following systemic administration, NMNorsal was detected in the dialysate of the caudate nucleus, indicating its ability to cross the blood-brain barrier. nih.gov In vitro experiments on tissue from the nucleus accumbens have shown that NMNorsal can inhibit the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. ebi.ac.uk Despite its presence and enzymatic effects, studies have reported that systemic NMNorsal administration does not significantly alter the extracellular levels of dopamine or its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the caudate nucleus. oup.comnih.gov This contrasts with the effects of direct injection into the medial forebrain bundle, where the classic neurotoxin 6-OHDA caused a marked decrease in dopamine and DOPAC in both the caudate-putamen and the nucleus accumbens. nih.gov

Table 3: Summary of Norsalsolinol Derivative Effects in Specific Brain Regions

| Compound | Brain Region | Experimental Model | Finding | Reference |

|---|---|---|---|---|

| N-methyl-norsalsolinol (NMNorsal) | Caudate Nucleus (Striatum) | Rat (in vivo microdialysis) | Penetrates the blood-brain barrier and is detectable in the caudate nucleus after systemic administration. | nih.gov |

| N-methyl-norsalsolinol (NMNorsal) | Nucleus Accumbens | Rat (in vitro tissue prep) | Inhibits tyrosine hydroxylase activity. | ebi.ac.uk |

| N-methyl-norsalsolinol (NMNorsal) | Caudate-Putamen, Nucleus Accumbens | Rat (unilateral lesion) | Unlike 6-OHDA, did not cause a significant reduction in dopamine or DOPAC levels. | nih.gov |

| N-methyl-norsalsolinol (NMNorsal) | Substantia Nigra, Striatum | Human (post-mortem tissue) | Concentrated in these regions in normal brains; levels are lower in Parkinson's disease patients. | ebi.ac.uk |

Assessment of Neurochemical Alterations in Experimental Paradigms

The neurotoxic potential of a compound is often characterized by the neurochemical changes it induces. While Norsalsolinol and its derivatives were initially hypothesized to act via mechanisms similar to MPTP, involving the dopamine system, research has revealed a more complex profile.

In vivo microdialysis experiments in the rat caudate nucleus showed that even high doses of N-methyl-norsalsolinol (NMNorsal) did not alter the levels of dopamine (DA) or its metabolite DOPAC. oup.com This finding suggests that, under these experimental conditions, NMNorsal does not cause a major disruption of dopamine synthesis or metabolism, a hallmark of toxins like 6-OHDA. nih.govoup.com

However, the same studies revealed a significant impact on the serotonin system. High-dose NMNorsal administration led to a two-fold increase in extracellular serotonin (5-HT) levels, while its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), decreased by approximately 50%. oup.com These changes in serotonin metabolism were correlated with the observed hyperactivity in the animals. oup.com

Other neurochemical effects include the inhibition of key enzymes. In vitro studies have demonstrated that NMNorsal can inhibit both monoamine oxidase (MAO) and tyrosine hydroxylase (TH), which could perturb dopamine metabolism and synthesis, respectively. mdpi.comebi.ac.uk The generation of oxidative stress, as evidenced by the production of ROS and DNA damage in cellular models, represents another critical neurochemical alteration. researchgate.netfrontiersin.org

Table 4: Neurochemical Alterations Induced by N-methyl-norsalsolinol (NMNorsal) in Rats

| Neurochemical Marker | Brain Region | Observed Change | Reference |

|---|---|---|---|

| Dopamine (DA) | Caudate Nucleus | No significant change in extracellular levels. | oup.com |

| DOPAC | Caudate Nucleus | No significant change in extracellular levels. | oup.com |

| Serotonin (5-HT) | Caudate Nucleus | ~2-fold increase in extracellular levels. | oup.com |

| 5-HIAA | Caudate Nucleus | ~50% decrease in extracellular levels. | oup.com |

| Tyrosine Hydroxylase Activity | Nucleus Accumbens (in vitro) | Inhibited by NMNorsal. | ebi.ac.uk |

| Monoamine Oxidase (MAO) Activity | Caudate Nucleus (in vitro) | Inhibited by NMNorsal. | oup.com |

Advanced Analytical Methodologies for Neurochemical Quantification in Research

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (EC) for Catecholamines and Derivatives

High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (EC) is a cornerstone technique for the analysis of catecholamines and their derivatives due to its remarkable sensitivity and selectivity. physiology.orgmdpi.com This method is particularly well-suited for detecting electroactive compounds like catecholamines, which can be easily oxidized at the surface of an electrode. The separation is typically achieved using reversed-phase or ion-exchange chromatography. physiology.org

In HPLC-EC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The differential partitioning of analytes between the two phases results in their separation. For catecholamine analysis, reversed-phase C18 columns are common. d-nb.info Following separation, the eluent passes through an electrochemical detector. A specific potential is applied to a working electrode, causing the oxidation of the electroactive analytes, such as the catechol moiety of isoproterenol (B85558) and its derivatives. This oxidation generates a measurable electrical current that is directly proportional to the analyte's concentration. nih.gov

The sensitivity of HPLC-EC allows for the measurement of basal plasma epinephrine (B1671497) levels as low as 0.1 nM. physiology.org Detection limits for catecholamines in urine have been reported in the range of 0.3-0.6 ng/ml using a coulometric detector, a type of EC detector. nih.gov The optimization of mobile phase composition, including pH, ionic strength, organic modifier, and the concentration of ion-pair agents, is crucial for achieving optimal chromatographic resolution. nih.gov This technique has been successfully applied to determine isoproterenol sulphate in human plasma and urine after hydrolysis, demonstrating its utility for pharmacokinetic studies. nih.gov

Table 1: HPLC-EC Method Parameters for Catecholamine Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 or C8 | d-nb.inforesearchgate.net |

| Detection | Electrochemical (Amperometric or Coulometric) | nih.govnih.gov |

| Detection Limit | 0.3-0.6 ng/ml (in urine) | nih.gov |

| Quantification | Based on oxidation current of the catechol group | physiology.org |

Gas Chromatography-Mass Spectrometry (GC/MS) for Tetrahydroisoquinoline Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful and highly specific method for the analysis of tetrahydroisoquinolines (TIQs) in biological samples. nih.govnih.gov This technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

For GC/MS analysis, volatile and thermally stable derivatives of the TIQs are typically required. This is achieved through a derivatization step, often involving acylation. nih.gov For instance, reagents like heptafluorobutyric anhydride (B1165640) or pentafluoropropionic anhydride can be used to derivatize TIQs, making them suitable for GC analysis. nih.gov A method combining extraction and acylation of TIQs from urine in a single step has been developed to speed up sample preparation and minimize oxidation. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on boiling point and interaction with the stationary phase in a capillary column. ijpsr.info The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). elsevier.es The mass spectrum provides a molecular fingerprint of the compound, allowing for definitive identification. Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the target analytes. nih.gov

This methodology has been successfully used to identify and quantify endogenous TIQs like 1,2,3,4-tetrahydroisoquinoline (B50084) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) in rat brain. nih.gov Detection limits for salsolinol (B1200041) in urine have been reported as low as 10 fmol/ml. nih.gov The technique is not limited to urine and can be applied to various tissues, including blood components. nih.gov

Table 2: GC/MS Analysis of Tetrahydroisoquinolines

| Analyte Class | Derivatization Reagent | Detection Mode | Key Findings | Source |

|---|---|---|---|---|

| Catecholic TIQs | Acylating agents | Full Scan / SIM | Detection limits of 10 fmol/ml in urine for salsolinol. | nih.gov |

| Endogenous TIQs | Heptafluorobutyric anhydride | Multiple Ion Detection | First identification of TIQ and 1-MeTIQ in rat brain. | nih.gov |

| 1-Methyl-TIQ | Pentafluoropropionic anhydride | Selected Ion Monitoring | Quantification in mouse brain after haloperidol (B65202) treatment. | nih.gov |

Ion-Pair Reverse Phase Chromatography Applications in Catechol Analysis

Ion-pair reverse phase chromatography is a versatile and widely used technique for the separation of ionic and highly polar compounds, such as catechols and their derivatives, on a reverse-phase column. oup.com Catecholamines, being polar and hydrophilic, often exhibit poor retention on conventional C18 columns. researchgate.netshimadzu.com Ion-pair chromatography addresses this by adding an ion-pairing reagent to the mobile phase or the sample itself. researchgate.netnih.gov

The ion-pairing reagent is typically a large organic molecule with an ionic head group and a hydrophobic tail, such as sodium octyl sulfate (B86663) or 1-heptane sulfonic acid (HSA). oup.comresearchgate.net This reagent pairs with the ionized analyte in the mobile phase. The resulting neutral ion-pair has increased hydrophobicity, allowing it to be retained by the non-polar stationary phase of the reverse-phase column. nih.gov The retention of the compounds can be controlled by adjusting the concentration of the counter-ion in the mobile phase and the pH of the aqueous phase. nih.gov

An innovative approach involves adding the ion-pairing reagent directly to the extracted samples rather than the mobile phase. researchgate.netshimadzu.com This modification prevents the mass spectrometer's ion source from being contaminated by the ion-pairing reagent, making the technique more compatible with LC-MS/MS analysis. researchgate.net This method has been successfully used for the chromatographic separation of epinephrine and norepinephrine (B1679862) with stable retention times. researchgate.net Ion-pair chromatography has been essential for the simultaneous determination of multiple catecholamines and their metabolites in a single analytical run. d-nb.infooup.com

Method Validation for Endogenous Neuroactive Substance Profiling in Biological Matrices

The validation of any analytical method is crucial to ensure the reliability, reproducibility, and accuracy of the results, especially when dealing with complex biological matrices like plasma, urine, or brain tissue. physiology.orgresearchgate.net A comprehensive method validation process for profiling endogenous neuroactive substances such as Isoproterenol Norsalsolinol (B182580) involves assessing several key parameters. mdpi.com

The validation process typically includes the following components:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte of interest from other components in the sample matrix, such as endogenous compounds or other metabolites, is evaluated. researchgate.net

Linearity and Range: A calibration curve is constructed by analyzing standards at various concentrations to establish the range over which the detector response is proportional to the analyte concentration. mdpi.com A coefficient of determination (R²) greater than 0.99 is generally considered indicative of good linearity. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com These are often determined based on the signal-to-noise ratio (e.g., S/N > 3 for LOD and > 10 for LOQ). mdpi.com

Precision and Accuracy: Precision refers to the closeness of repeated measurements and is often expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the measured value to the true value, expressed as the percent recovery or mean relative error. researchgate.net Both are assessed at different concentrations within the linear range (intra-day and inter-day). researchgate.net

Recovery: The efficiency of the sample extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. researchgate.net

Stability: The stability of the analyte in the biological matrix is evaluated under various storage and handling conditions, such as freeze-thaw cycles and room temperature exposure, to ensure that the sample integrity is maintained prior to analysis. researchgate.net

Matrix Effects: The influence of co-eluting, undetected matrix components on the ionization of the target analyte is assessed, which is particularly important for mass spectrometry-based methods. researchgate.net

The validation of methods for analyzing neurotransmitters and their derivatives ensures that the data generated is robust and suitable for its intended purpose, whether for clinical diagnostics or fundamental neurochemical research. bohrium.comnih.gov

Table 3: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Common Acceptance Criteria | Source(s) |

|---|---|---|---|

| Linearity (R²) | Correlation between concentration and instrument response. | > 0.99 | researchgate.net |

| LOD (S/N Ratio) | Lowest detectable concentration. | > 3 | mdpi.com |

| LOQ (S/N Ratio) | Lowest quantifiable concentration. | > 10 | mdpi.com |

| Precision (%RSD) | Closeness of repeated measurements. | < 15% | researchgate.net |

| Accuracy (%RE) | Closeness to the true value. | Within ±15% | researchgate.net |

| Stability | Analyte integrity under various conditions. | Analyte concentration remains within acceptable limits. | researchgate.net |

Structural Activity Relationship Sar Studies and Analog Design

Structural Requirements for Dopamine (B1211576) Receptor Activity (Norsalsolinol Context)

Norsalsolinol (B182580), a dopamine-derived tetrahydroisoquinoline, demonstrates the critical structural features necessary for interaction with dopamine receptors. Its affinity and activity are dictated by the arrangement of its functional groups, which mimic those of dopamine itself. The foundational structure for activity is the tetrahydroisoquinoline nucleus, which holds the key pharmacophoric elements in a specific spatial orientation.

Key structural requirements for the dopaminergic activity of Norsalsolinol and related compounds include:

The Catechol Moiety : The 3,4-dihydroxy substitution on the aromatic ring is a primary determinant of activity. This catechol group is essential for high-affinity binding to dopamine receptors, particularly the D1 receptor, through hydrogen bonding interactions within the receptor's binding pocket. Analogs lacking one or both of these hydroxyl groups, such as a monohydroxy analogue like 4-(3-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline, exhibit significantly reduced or negligible activity. researchgate.net

The Basic Nitrogen Atom : The secondary amine in the tetrahydroisoquinoline ring is crucial. It exists in a protonated state at physiological pH, allowing for a key ionic interaction with a conserved aspartate residue in the third transmembrane domain of dopamine receptors. The distance between this nitrogen and the hydroxyl groups of the catechol ring is a critical parameter for proper receptor binding and activation. researchgate.net

Stereochemistry at C1 : Norsalsolinol is achiral, but its derivative, Salsolinol (B1200041) (1-methyl-norsalsolinol), introduces a chiral center at the C1 position. Studies on Salsolinol enantiomers indicate that the stereochemistry at this position can influence binding affinity and functional activity. Molecular docking studies of Salsolinol enantiomers with the D2 receptor have shown comparable, though slightly different, predicted binding energies compared to dopamine, suggesting that both enantiomers can be accommodated within the binding site. acs.orgnih.gov The addition of a methyl group at C1, as in Salsolinol, can slightly alter the interaction with specific residues, such as His393, potentially accounting for differences in affinity compared to the desmethyl analogue, Norsalsolinol. acs.orgnih.gov

Research indicates that in dopamine-rich brain regions, such as the basal ganglia, significant amounts of Norsalsolinol can be found, suggesting that the concentration of the substrate, dopamine, may be a determining factor in its in vivo formation. nih.gov

| Structural Feature | Requirement for Activity | Rationale | Effect of Modification |

|---|---|---|---|

| Aromatic Hydroxylation | 3,4-Dihydroxy (Catechol) | Essential for hydrogen bonding interactions with the receptor binding site. Mimics the catechol structure of dopamine. | Removal of one or both hydroxyl groups leads to a dramatic loss of agonist activity. researchgate.net |

| Nitrogen Atom | Basic secondary amine within the heterocyclic ring. | Forms a critical ionic bond with a conserved aspartate residue in the receptor. | Modification or quaternization of the nitrogen disrupts this key interaction, reducing affinity. |

| Stereochemistry | While Norsalsolinol is achiral, C1 substitution (e.g., Salsolinol) introduces chirality that can modulate affinity. | The spatial orientation of C1 substituents affects the fit within the receptor's binding pocket. | Enantiomers of C1-substituted analogs can exhibit different binding affinities and functional activities. acs.orgnih.gov |

Conformation-Activity Hypotheses for Tetrahydroisoquinoline Derivatives

The biological activity of tetrahydroisoquinoline (THIQ) derivatives is profoundly influenced by the conformation of the partially saturated heterocyclic ring. This ring is not planar and can adopt several low-energy conformations, which dictate the three-dimensional presentation of the pharmacophoric elements to the receptor. Computational and spectroscopic analyses have identified two primary low-energy conformers for the parent THIQ structure: a twisted conformation and a bent conformation. researchgate.net The relative stability of these conformers determines the preferred shape of the molecule in solution and, consequently, its ability to bind to a receptor.

For dopamine receptor agonists, the hypothesis is that the molecule must adopt a specific conformation that aligns its catechol ring and basic nitrogen in a manner that mimics the active conformation of dopamine. The trans conformation of dopamine is believed to be the preferred one for receptor interaction. nih.gov Therefore, active THIQ derivatives are those that can readily adopt a conformation where the exocyclic catechol ring and the nitrogen atom superimpose well with the trans-dopamine structure.

A key hypothesis in the design of D1 dopamine agonists is the existence of a shared pharmacophore that includes the two hydroxyl groups of the catechol moiety, the nitrogen atom (at a distance of approximately 7 Å from the meta-hydroxyl's oxygen), and an accessory ring system. researchgate.net The angle between the plane of this accessory ring and the catechol ring is considered a critical parameter. researchgate.net Computer-aided conformational analysis, using rigid, high-affinity full agonists like Dihydrexidine as templates, helps to define this optimal geometry for receptor recognition and activation. researchgate.net

The conformational landscape of THIQ can be summarized as follows:

Twisted Conformer : Often the global minimum energy state, characterized by a non-planar, twisted arrangement of the saturated ring. researchgate.net

Bent Conformer : Another low-energy state, which can be a transition state or a stable minimum depending on the substitution pattern and chemical environment. researchgate.net

Planar Conformation : A high-energy transition state that is generally not favored.

The energy difference between the twisted and bent conformers is typically small, allowing for conformational flexibility. researchgate.net Substitutions on the THIQ ring system can alter the relative energies of these conformers, biasing the molecule towards a specific shape and thus modulating its biological activity. For instance, the introduction of substituents at the C1 position can significantly influence the preferred conformation and, as a result, the compound's affinity and efficacy at dopamine receptors. mdpi.com

| Conformational Aspect | Hypothesis | Supporting Evidence |

|---|---|---|

| Ring Pliability | The THIQ ring exists in low-energy twisted and bent conformations. researchgate.net | Potential energy surface (PES) calculations and spectroscopic analysis have identified these distinct conformers. researchgate.net |

| Active Conformation | The biologically active conformation for dopamine agonists mimics the trans rotamer of dopamine. nih.gov | Conformationally restricted analogs with a trans-like arrangement of the catechol and amino groups show higher affinity for dopamine receptors. nih.gov |

| Pharmacophore Model | A common D1 agonist pharmacophore involves specific distances and angles between the catechol hydroxyls, the nitrogen, and an accessory ring. researchgate.net | Molecular modeling studies using rigid, potent agonists as templates have been used to define this geometric arrangement. researchgate.net |

| Influence of Substituents | Substituents on the THIQ core can bias the conformational equilibrium, favoring a more or less active shape. | Synthesis and evaluation of various substituted THIQs show that small structural changes can lead to large differences in biological activity. mdpi.comnih.gov |

Principles of Modulating Adrenergic Receptor Selectivity and Bias (Isoproterenol Context)

Isoproterenol (B85558) is a classic example used to illustrate the principles of modulating adrenergic receptor (AR) selectivity. The parent structure for many adrenergic agonists is β-phenylethylamine. Modifications to this scaffold dramatically alter affinity and selectivity for α- and β-adrenergic receptor subtypes. pharmacy180.com

The primary principle governing β-receptor selectivity over α-receptors is the size of the N-alkyl substituent. As the bulk of the substituent on the nitrogen atom increases, α-receptor agonist activity generally decreases while β-receptor activity increases. pharmacy180.com This principle is clearly demonstrated in the progression from norepinephrine (B1679862) (N-H), which has potent α- and β1-activity, to epinephrine (B1671497) (N-methyl), which is a potent agonist at α, β1, and β2 receptors, and finally to isoproterenol (N-isopropyl). pharmacy180.com The larger isopropyl group of isoproterenol confers strong β-receptor agonism with minimal α-receptor activity, making it a non-selective β-agonist. pharmacy180.comnih.gov

| Compound | N-Substituent | α-Agonist Activity | β-Agonist Activity |

| Norepinephrine | -H | +++ | ++ |

| Epinephrine | -CH₃ | +++ | +++ |

| Isoproterenol | -CH(CH₃)₂ | + | +++ |

Beyond simple selectivity, the concept of biased agonism has emerged, where an agonist can preferentially activate one signaling pathway over another from the same receptor. Isoproterenol, while classically viewed as a β-AR selective agonist, has been shown to function as a biased agonist at the α1A-adrenergic receptor. nih.govnih.gov The α1A-AR typically couples to the Gαq/PLC pathway, leading to calcium mobilization. nih.gov However, isoproterenol stimulates the α1A-AR to signal through a Gαq-independent pathway that selectively activates the MAPK/ERK cascade. nih.govnih.govresearchgate.net

This biased signaling by isoproterenol at the α1A-AR is characterized by:

Low-potency ERK activation that can be blocked by α1A-AR selective antagonists. nih.govnih.gov

Atypical calcium mobilization , lacking the rapid IP3-mediated response and sustained calcium entry typical of Gαq coupling. nih.gov

Absence of inositol (B14025) phosphate (B84403) (IP) accumulation , further confirming the lack of Gαq/PLC pathway activation. nih.gov

Receptor internalization , which is involved in the MAPK/ERK signaling mode. nih.gov

This demonstrates that a single ligand can induce different receptor conformations, leading to the engagement of distinct downstream signaling partners. The structural features of isoproterenol that favor this biased signaling at the α1A-AR, while also providing potent, unbiased agonism at β-receptors, highlight the complexity of ligand-receptor interactions. The ability to modulate not only receptor subtype selectivity but also signaling bias is a key principle in modern drug design. nih.govahajournals.org

| Principle | Structural Basis in Isoproterenol | Pharmacological Consequence |

|---|---|---|

| β vs. α Selectivity | Large N-isopropyl group. pharmacy180.com | Steric bulk hinders binding to the α-adrenergic receptor while enhancing affinity for β-adrenergic receptors. pharmacy180.com |

| Biased Agonism at α1A-AR | The specific ligand-receptor interaction induces a receptor conformation that favors coupling to downstream effectors other than Gαq. nih.govnih.gov | Selective activation of the MAPK/ERK pathway without significant stimulation of the canonical Gαq/PLC pathway. nih.govnih.govresearchgate.net |

| Full Agonism at β-ARs | Optimal fit within the β-receptor binding pocket, including the catechol and β-hydroxyl groups, and N-isopropyl group. pharmacy180.comoup.com | Potent activation of the Gαs-adenylyl cyclase-cAMP pathway, leading to characteristic β-adrenergic physiological responses. nih.govnih.gov |

Theoretical Frameworks and Future Research Directions

Implications of Endogenous Neurotoxin Research and Neurodegeneration Hypotheses (Norsalsolinol)

The study of endogenous neurotoxins, substances produced within the body that can be harmful to nerve cells, is a critical area of neurodegeneration research. One such compound is norsalsolinol (B182580), a tetrahydroisoquinoline derivative formed from the metabolism of dopamine (B1211576). wikipedia.org Research has increasingly pointed towards norsalsolinol as a selective dopaminergic neurotoxin, suggesting its potential involvement in the pathogenesis of neurodegenerative conditions like Parkinson's disease. wikipedia.orgnih.gov

The primary hypothesis is that an abnormal metabolism of bioamines, such as dopamine, can lead to the formation of endogenous neurotoxins like norsalsolinol. dntb.gov.ua These toxins are thought to contribute to the slow, progressive nature of neurodegenerative diseases by selectively targeting and damaging specific neuronal populations. nih.gov For instance, norsalsolinol has been shown to be toxic to dopaminergic neurons, the same cells that are progressively lost in Parkinson's disease. psu.edu The mechanisms underlying this neurotoxicity are believed to involve the induction of oxidative stress and the impairment of mitochondrial function, leading to cellular damage and apoptosis (programmed cell death). nih.govpsu.edu

Studies have investigated the effects of norsalsolinol and its derivatives, finding that they can inhibit mitochondrial complex II activity and induce apoptosis in dopaminergic neuroblastoma cells. psu.edu The structural similarity of these isoquinoline (B145761) compounds to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) further supports their potential role in neurodegeneration. psu.edu While a definitive causal link in humans remains an area of active investigation, the endogenous neurotoxin hypothesis provides a compelling framework for understanding idiopathic forms of neurodegenerative disorders. wikipedia.orgresearchgate.net

| Hypothesized Mechanism of Norsalsolinol Neurotoxicity | Supporting Research Findings | Potential Implication in Neurodegeneration |

|---|---|---|

| Selective Dopaminergic Neurotoxicity | Demonstrated toxicity towards dopamine-producing neurons. psu.edu | Contributes to the specific loss of dopaminergic neurons seen in Parkinson's disease. nih.gov |

| Mitochondrial Dysfunction | Inhibition of mitochondrial complex II (succinate-Q reductase) activity. psu.edu | Impairs cellular energy production, leading to neuronal stress and death. |

| Induction of Oxidative Stress | Mechanisms include the generation of reactive oxygen species. nih.gov | Causes damage to vital cellular components, including DNA, proteins, and lipids. nih.gov |

| Apoptosis Induction | Incubation with N-methyl-salsolinol (a related compound) caused apoptotic cell death in SH-SY5Y neuroblastoma cells. psu.edu | Triggers programmed cell death pathways, contributing to neuronal loss. |

Elucidating Biased Agonism and Polypharmacology in Adrenergic Systems (Isoproterenol)

Isoproterenol (B85558) is a non-selective β-adrenergic receptor agonist that has become a vital tool in pharmacology for exploring the concepts of biased agonism and polypharmacology. drugbank.com Traditionally, it was understood that an agonist binding to a G protein-coupled receptor (GPCR) would activate all of its downstream signaling pathways. However, the theory of biased agonism, or functional selectivity, posits that a ligand can preferentially activate one signaling cascade over another. plos.orgresearchgate.net

Isoproterenol is often used as an "unbiased" or reference agonist against which other, more selective compounds are compared. plos.org Adrenergic receptors, like the β2-adrenergic receptor, can signal through both G protein-dependent pathways (e.g., leading to cyclic AMP production) and β-arrestin-dependent pathways. researchgate.net A biased agonist might activate G protein signaling while having little to no effect on β-arrestin recruitment, or vice-versa. plos.org Research has shown that various ligands exhibit different "signaling signatures," with some being biased toward ERK1/2 activation over other pathways. researchgate.net This functional selectivity opens the door to developing drugs that target only the disease-relevant signaling pathway, potentially reducing side effects. plos.org

The concept of polypharmacology is also illustrated by isoproterenol. While primarily known as a β-adrenergic agonist, studies have revealed it can also act as a biased agonist at other receptors, such as the α1A-adrenoceptor. nih.gov At this receptor, isoproterenol selectively activates the MAPK/ERK pathway without significantly engaging the canonical Gαq/PLC pathway. nih.gov This highlights the complexity of drug-receptor interactions and the potential for a single compound to have multiple, distinct cellular effects depending on the receptor and signaling machinery present.

| Compound | Receptor Target | Signaling Pathway Preference (Biased Agonism) | Significance |

|---|---|---|---|

| Isoproterenol | β-Adrenergic Receptors | Generally considered an unbiased agonist, activating both G-protein and β-arrestin pathways. plos.org Often used as a baseline for comparison. researchgate.net | Serves as a reference standard for quantifying the bias of other ligands. researchgate.net |

| Isoproterenol | α1A-Adrenoceptor | Acts as a biased agonist, selectively activating the MAPK/ERK pathway over the Gαq/PLC pathway. nih.gov | Demonstrates polypharmacology and context-dependent signaling by a classic β-agonist. |

| Fenoterol | β2-Adrenoceptor | A biased agonist with the ability to preferentially activate either G protein or β-arrestin pathways. researchgate.net | Example of a clinically used drug exhibiting biased agonism. |

Methodological Advancements in Neurochemical Analysis for Complex Mixtures

Understanding the roles of compounds like norsalsolinol and isoproterenol requires sophisticated analytical techniques capable of detecting and quantifying specific molecules within highly complex biological mixtures, such as brain tissue or biofluids. nih.gov Recent decades have seen significant advancements in neurochemical analysis, moving beyond traditional methods to provide greater sensitivity, selectivity, and speed. sfu.ca

Mass spectrometry (MS), particularly when coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), has become a cornerstone of modern neuroscience research. nih.gov These methods allow for the precise measurement of molecular masses, enabling the identification and quantification of neurotransmitters, their metabolites, and neurotoxins, even at very low concentrations. nih.govrsc.org High-resolution mass spectrometry (HR-MS) further enhances this capability by improving resolving power and mass accuracy, which is crucial for distinguishing between compounds with similar masses in a complex sample. sfu.ca

Another powerful technique is fast-scan cyclic voltammetry (FSCV), an electrochemical method that allows for the real-time measurement of electroactive neurochemicals, such as dopamine, with high temporal and spatial resolution. researchgate.netnih.gov This is particularly useful for studying dynamic processes like neurotransmitter release in vivo. researchgate.net Furthermore, imaging mass spectrometry techniques like desorption electrospray ionization (DESI-MS) enable the visualization of the spatial distribution of various neurochemicals directly in tissue sections, providing a chemical map of the brain. nih.gov These advanced methods are essential for untangling the intricate neurochemical landscape and testing hypotheses related to endogenous neurotoxins and receptor pharmacology. rsc.org

| Analytical Technique | Principle of Operation | Key Advantages for Neurochemical Analysis | Example Application |

|---|---|---|---|

| LC-MS/GC-MS | Separates compounds by chromatography, followed by ionization and mass-to-charge ratio analysis. nih.gov | High sensitivity, high selectivity, and suitability for quantifying a wide range of molecules. nih.govsfu.ca | Simultaneous determination of a drug and its metabolites in plasma. nih.gov |

| Fast-Scan Cyclic Voltammetry (FSCV) | Applies a rapidly scanning voltage to a microelectrode to detect oxidation/reduction of electroactive molecules. nih.gov | High temporal resolution (sub-second), enabling real-time detection of neurotransmitter dynamics in vivo. researchgate.net | Measuring rapid changes in dopamine levels in specific brain regions. researchgate.net |

| Imaging Mass Spectrometry (e.g., DESI-MS) | Ionizes molecules directly from a tissue surface to map their spatial distribution. nih.gov | Provides detailed chemical information combined with spatial context without the need for labels. rsc.org | Visualizing the distribution of neurotransmitters and lipids in a coronal rat brain section. nih.gov |

Emerging Research Areas in Neurotransmitter System Regulation and Dysfunction

The field of neuroscience is continuously evolving, with emerging research directions challenging and refining our understanding of neurotransmitter systems. A significant shift is the move away from a "one neurotransmitter, one disorder" paradigm towards a more integrated view, recognizing that the dysregulation of multiple, interacting systems often underlies complex neurological and psychiatric diseases. nih.govresearchgate.net

One major emerging area is the focus on glutamatergic system dysfunction. mdpi.com While dopamine and serotonin (B10506) have historically been the focus for disorders like schizophrenia and depression, there is growing evidence that implicates the brain's primary excitatory neurotransmitter, glutamate (B1630785), in these and other conditions. openaccessjournals.comopenaccessjournals.com Research into glutamate receptors, which are numerous and complex, is a challenging but promising frontier for developing novel therapeutics. mdpi.com

Another critical area is the interplay between the nervous system and the immune system, particularly the role of neuroinflammation in neurodegenerative diseases. plos.org The activation of brain-resident immune cells can be triggered by endogenous toxins or other stressors, contributing to a cycle of inflammation and neuronal damage. Understanding these pathways is key to developing neuroprotective strategies. plos.org Finally, the continued exploration of endogenous molecules, like norsalsolinol, and their role in the slow progression of neurodegeneration remains a vital research focus. nih.gov Future studies integrating advanced analytical methods, multi-omics approaches, and sophisticated models of disease will be instrumental in unraveling the complexities of neurotransmitter regulation and dysfunction. sfu.ca

Q & A

Q. How is norsalsolinol endogenously formed, and what analytical methods are used to detect it in human brain tissue?

Norsalsolinol is synthesized via the Pictet–Spengler reaction between dopamine and formaldehyde, primarily in dopamine-rich brain regions like the substantia nigra . Detection requires enantioselective gas chromatography-mass spectrometry (GC-MS) after solid-phase extraction to distinguish norsalsolinol from isomers and derivatives (e.g., salsolinol). Regional brain studies involve standardized autopsy specimens, focusing on basal ganglia and substantia nigra .

Q. What experimental models are used to study isoproterenol-induced cardiac hypertrophy, and what endpoints are measured?

Isoproterenol (ISO) is administered subcutaneously or intraperitoneally in murine models (e.g., 5–30 mg/kg/day for 7–14 days) to induce myocardial hypertrophy. Key endpoints include heart-to-body weight ratio, histopathological analysis (myocyte diameter, fibrosis), and biomarkers like BNP. Oxidative stress markers (e.g., ROS, SOD activity) and neuroendocrine factors (e.g., norepinephrine) are measured to evaluate mechanisms .

Q. What are the primary neurotoxic mechanisms of norsalsolinol in dopaminergic neurons?

Norsalsolinol induces caspase-dependent apoptosis in SH-SY5Y cells via cytochrome C release, mitochondrial dysfunction, and DNA oxidative damage. ROS generation is quantified using fluorescent probes (e.g., DCFH-DA), while apoptotic pathways are validated via Western blot (caspase-3/9 activation) and flow cytometry .

Advanced Research Questions

Q. How do methodological differences in quantifying norsalsolinol derivatives impact interpretations of their role in Parkinson’s disease (PD)?

Urinary norsalsolinol and N-methyl-norsalsolinol levels in PD patients are confounded by levodopa metabolism. Longitudinal studies must control for levodopa dosage (e.g., <300 mg vs. >600 mg/day) and use age-matched controls. GC-MS with deuterated internal standards improves specificity, as cross-reactivity with salsolinol derivatives can overestimate neurotoxic relevance .

Q. Why do human studies fail to correlate norsalsolinol with alcoholism despite in vitro evidence of neurotoxicity?

Systemic norsalsolinol levels in alcoholics show no significant elevation compared to controls, likely due to blood-brain barrier (BBB) limitations and regional specificity (e.g., detected only in basal ganglia). In vitro models (e.g., PC12 cells) lack BBB mimicry, overestimating neurotoxic potential. Studies should integrate microdialysis in animal models to assess BBB permeability .

Q. How can researchers resolve contradictions in the diagnostic accuracy of norsalsolinol as a biomarker?

ROC curve analysis (AUC = 0.93 for norsalsolinol in PD) must be paired with longitudinal validation to distinguish disease-specificity from medication artifacts. Cohorts should stratify patients by treatment status and disease stage. Metabolomic profiling of CSF and plasma improves specificity compared to urine alone .

Q. What experimental designs address the dual role of salsolinol derivatives in neuroprotection vs. neurotoxicity?

Dose-response studies in primary neurons and glial co-cultures can clarify concentration-dependent effects. For example, norsalsolinol exhibits proteasome inhibition (IC50 = 193.7 mM) but cytotoxicity only at higher doses (HeLa IC50 = 42.4 mM). Time-lapse imaging and transcriptomic profiling (e.g., RNA-seq) differentiate acute vs. chronic exposure outcomes .

Q. How do ISO-induced cardiac hypertrophy models compare to genetic or pressure-overload models in studying oxidative stress mechanisms?

ISO models predominantly activate β-adrenergic signaling and oxidative stress, whereas transverse aortic constriction (TAC) models involve mechanical stress. Comparative studies should measure NADPH oxidase vs. mitochondrial ROS sources and validate findings with knockout models (e.g., NOX2−/− mice) .

Methodological Considerations

- Sample Size and Blinding : Regional brain studies require ≥40 specimens per group to account for inter-individual variability . Blinding during GC-MS analysis reduces batch effects .

- Confounding Variables : In PD research, stratify patients by levodopa equivalence daily dose (LEDD) and duration of treatment .

- Statistical Rigor : Use AUC-ROC for biomarker validation and multivariate regression to adjust for age-related dopamine decline in brain tissue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.